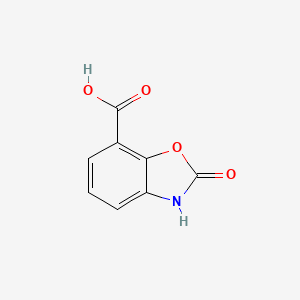

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZIMCPFKGIVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141940-33-2 | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Common Synthetic Approaches

Polyphosphoric Acid (PPA) Method : This involves reacting 2-aminophenol with carboxylic acids or their derivatives in the presence of PPA to form benzoxazole derivatives.

Catalytic Methods : Recent advancements include the use of nanocatalysts, metal catalysts, and ionic liquids to facilitate reactions between 2-aminophenol and aldehydes or other substrates.

Green Chemistry Approaches : Solvent-free conditions and grinding methods have been employed to enhance efficiency and reduce environmental impact.

Data Table: Comparison of Benzoxazole Synthesis Methods

| Method | Starting Materials | Catalyst/Conditions | Yield |

|---|---|---|---|

| PPA Method | 2-Aminophenol, Carboxylic Acid | Polyphosphoric Acid, High Temperature | High |

| Nanocatalytic Method | 2-Aminophenol, Aldehyde | Magnetic Solid Acid Nanocatalyst, Water | 79–89% |

| Green Chemistry Approach | 2-Aminophenol, Aldehyde | Potassium Ferrocyanide, Solvent-Free | 87–96% |

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzoxazole exhibit significant antimicrobial activity. For instance, studies have shown that compounds derived from 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid demonstrate effectiveness against various bacterial strains. A notable study reported the synthesis of benzoxazole derivatives that displayed potent antibacterial properties against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Anticancer Activity

There is growing interest in the anticancer properties of benzoxazole derivatives. A study evaluated the cytotoxic effects of synthesized benzoxazole acetic acid derivatives against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The results indicated that certain modifications to the benzoxazole structure enhanced cytotoxicity, suggesting a promising avenue for cancer treatment development .

Antioxidant and Anti-inflammatory Effects

The antioxidant capabilities of benzoxazole derivatives have been documented in several studies. These compounds can scavenge free radicals, thereby reducing oxidative stress. Additionally, their anti-inflammatory properties make them potential candidates for treating inflammatory diseases .

Catalysis in Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Recent advancements in synthetic methodologies have employed this compound in the development of novel catalytic processes. For example, nanocatalysts based on this compound have been utilized to facilitate the synthesis of various benzoxazole derivatives under mild conditions with high yields .

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer formulations. Its unique chemical structure allows for the enhancement of polymer properties such as thermal stability and mechanical strength. Research has indicated that incorporating this compound into polymer matrices can improve their performance in various applications .

Additive Manufacturing

The compound's properties make it suitable for use in additive manufacturing processes. Its ability to form stable structures can be leveraged to create advanced materials with specific functionalities tailored for applications in electronics and biomedical devices .

Case Studies

- Cytotoxicity Evaluation : A study conducted by Jilani et al. synthesized several derivatives of 2-substituted benzoxazole acetic acid and evaluated their cytotoxic activity against cancer cell lines. The results demonstrated enhanced activity with specific substitutions on the benzoxazole moiety .

- Nanocatalyst Development : Research led by Moghaddam et al. utilized a palladium-supported nanocatalyst to synthesize 2-phenyl benzoxazoles from 2-aminophenol and aldehydes with excellent yields (83–95%). This method showcased the efficiency of using 2-oxo-2,3-dihydro-1,3-benzoxazole derivatives in catalysis .

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Electronic and Steric Effects: The 5-bromo derivative (C₉H₆BrNO₄) exhibits increased molecular weight (272.06 vs. 179.13) and lipophilicity due to bromine substitution, enhancing membrane permeability in drug candidates . Sulfonamide analogs (e.g., position 5-SO₂NH₂) introduce hydrogen-bonding capabilities, improving target binding affinity in enzyme inhibition studies .

The parent compound’s carboxylic acid group enables facile conjugation with amines or alcohols, making it a preferred intermediate in peptide-mimetic designs .

Safety and Handling :

- The parent compound’s hazards (H315, H319, H335) are typical for carboxylic acids and benzoxazoles, whereas brominated analogs may pose additional environmental risks due to halogen persistence .

Research and Commercial Considerations

- Availability : The parent compound is marketed by American Elements in bulk quantities but listed as discontinued by CymitQuimica in small-scale formats (25–500 mg), suggesting supply chain variability .

- Synthetic Challenges : Bromination at position 5 requires controlled conditions to avoid over-halogenation, while sulfonamide synthesis demands precise stoichiometry .

Biological Activity

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid is a member of the benzoxazole family, known for its diverse biological activities and chemical reactivity. This compound features a bicyclic structure, comprising a benzene ring fused with an oxazole ring, and is characterized by a keto group at the second position and a carboxylic acid group at the seventh position. Its unique structural arrangement suggests significant potential for various biological applications, particularly in medicinal chemistry.

The molecular formula of this compound is . The presence of functional groups such as the carboxylic acid and keto group allows for various chemical reactions, including:

- Oxidation : Can introduce additional functional groups.

- Reduction : The keto group can be converted to a hydroxyl group.

- Substitution : The carboxylic acid can form esters or amides.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that derivatives of benzoxazoles possess selective antibacterial properties. For instance, certain compounds have demonstrated activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds suggest their potential as antimicrobial agents .

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays. Research indicates that benzoxazole derivatives can induce cytotoxic effects on several cancer cell lines, including:

| Cancer Cell Line | Type |

|---|---|

| MCF-7 | Breast Cancer |

| HCT-116 | Colorectal Cancer |

| A549 | Lung Cancer |

| HepG2 | Liver Cancer |

These studies highlight the structure–activity relationship (SAR) that informs modifications to enhance efficacy against specific cancer types .

Case Studies

- Cytotoxicity Assays : A series of 2-substituted benzoxazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with specific substituents showed significantly higher cytotoxicity compared to others. For example, modifications at the fifth position of the benzoxazole moiety enhanced the cytotoxic activity against MCF-7 cells .

- Antifungal Screening : In another study focusing on 3-(2-benzoxazol-5-yl)alanine derivatives, it was found that some compounds exhibited selective antifungal activity against C. albicans, with varying degrees of toxicity to normal cells compared to cancer cells. This selectivity indicates potential for developing less toxic anticancer agents .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets within cells. It is hypothesized that these interactions could inhibit certain enzymes or modulate cellular receptors, leading to observed bioactivities. However, detailed pathways remain to be elucidated through further research .

Q & A

Q. What are the key synthetic routes for 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves hydrolysis of intermediates such as 2-chloro-1-indazole derivatives under basic conditions (e.g., sodium carbonate) followed by acid workup . Yield optimization requires careful control of temperature and pH to prevent decarboxylation or ring-opening side reactions. Continuous flow reactors, as used for analogous benzoxazine derivatives, may enhance reproducibility and scalability . Characterization via HPLC (≥95% purity) and LC-MS is critical to confirm structural integrity .

Q. How can the structural features of this compound be validated experimentally?

X-ray crystallography is the gold standard for confirming the benzoxazole core and carboxylic acid substituent. SHELXL, a widely used refinement program, enables precise modeling of hydrogen bonding and tautomeric forms . Complementary techniques include:

Q. What are the common reactivity patterns of this compound in medicinal chemistry applications?

The carboxylic acid group participates in amide coupling (e.g., EDC/HOBt) to generate prodrugs or conjugates, while the oxazole ring undergoes electrophilic substitution at the 5-position. Reduction of the oxo group (e.g., using NaBH) can yield dihydroxy intermediates for further functionalization .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from differences in assay conditions (pH, solvent) or compound stability. Methodological recommendations include:

- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .

- Stability assays : Monitor decomposition in buffer/DMSO via LC-MS over 24–72 hours .

- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .

Q. What crystallographic challenges arise during refinement of this compound, and how can they be addressed?

The compound’s flexibility (e.g., rotational freedom in the carboxylic group) may lead to poor electron density maps. Strategies include:

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Q. What are the best practices for analyzing its stability under varying storage conditions?

- Thermal stability : TGA/DSC to determine decomposition temperatures (>150°C typical for benzoxazoles) .

- Photodegradation : Conduct accelerated light-exposure studies (ICH Q1B guidelines) with UV-Vis monitoring .

- Hygroscopicity : Dynamic vapor sorption (DVS) to assess water uptake, which may affect crystallinity .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

| Technique | Diagnostic Signals/Peaks | Reference |

|---|---|---|

| -NMR (DMSO-d6) | δ 12.8 (COOH), 5.4 (NH), 7.2–7.6 (aromatic) | |

| FT-IR | 1705 cm (C=O), 2550 cm (O-H) | |

| X-ray | Space group P2/c, Z = 4 |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Decarboxylated derivative | High-temperature hydrolysis | Use mild conditions (pH 7–8, 60°C) |

| Ring-opened amine | Acid overexposure | Neutralize promptly post-reaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.